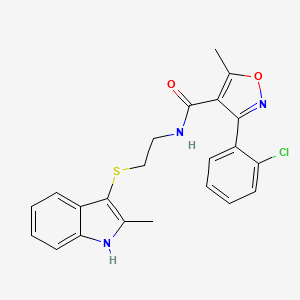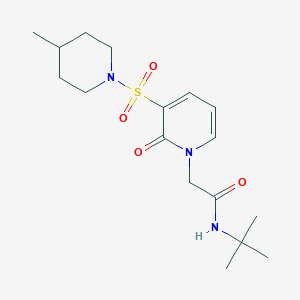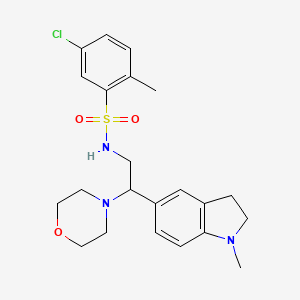
5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzenesulfonamide derivatives and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of specific amines with sulfonyl chlorides or other related reagents. For instance, the synthesis of styrylquinoline derivatives, which are structurally related to benzenesulfonamides, involves the design and synthesis based on previous analyses and evaluations of their HIV integrase inhibitory activity . Similarly, novel benzenesulfonamide derivatives with anticancer activity were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . These methods suggest that the synthesis of the compound would likely involve multi-step organic reactions, including the formation of the benzenesulfonamide core followed by the attachment of the indolinyl and morpholinoethyl groups.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The papers indicate that specific substitutions on the benzenesulfonamide core can significantly affect the activity of the compounds. For example, the presence of a naphthyl moiety was found to contribute significantly to the anticancer activity of certain benzenesulfonamide derivatives . Additionally, molecular docking studies on quinoline derivatives bearing the benzenesulfonamide moiety suggested mechanisms of action for their cytotoxic activity . These findings imply that the molecular structure of "5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide" would be critical in determining its potential biological activities.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their functional groups and the conditions applied. The papers do not provide specific reactions for the compound , but they do mention the use of benzenesulfonyl chloride for derivatization of amines in analytical procedures . This suggests that the benzenesulfonamide moiety in the compound could potentially react with amines under certain conditions, which could be relevant for its chemical analysis or further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of the compound , they do mention the metabolic stability of certain benzenesulfonamide derivatives, indicating that substitutions on the benzenesulfonamide core can affect their stability in biological systems . This information could be extrapolated to suggest that the physical and chemical properties of "5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide" would need to be empirically determined to understand its behavior in biological and chemical systems.
properties
IUPAC Name |
5-chloro-2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S/c1-16-3-5-19(23)14-22(16)30(27,28)24-15-21(26-9-11-29-12-10-26)17-4-6-20-18(13-17)7-8-25(20)2/h3-6,13-14,21,24H,7-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHAQTFGVJOEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



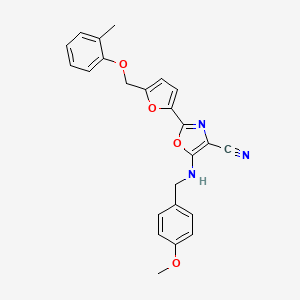
![2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B3005289.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate](/img/structure/B3005290.png)

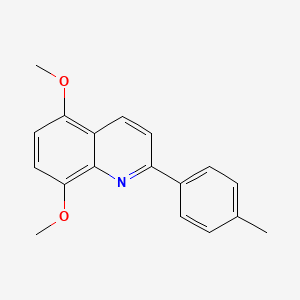
![7-Hydrazino[1,2,5]oxadiazolo[3,4-d]pyridazin-4-amine](/img/structure/B3005293.png)
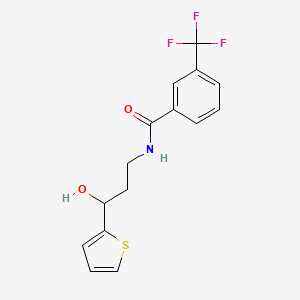
![N-Methyl-N-[(5-methylpyrazin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B3005296.png)

